RapiFluor-MS
Overview
Description
RapiFluor-MS is a novel labeling reagent designed to provide a fast, efficient, and reproducible sample preparation workflow. It is particularly known for its high sensitivity in both fluorescence and mass spectrometry detection. This compound is primarily used for the profiling of released N-glycans, which are complex carbohydrates attached to proteins that play crucial roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of RapiFluor-MS involves the synthesis of a quinoline fluorophore and a highly basic tertiary amine. The synthetic route includes the formation of an N-hydroxysuccinimide carbamate, which serves as the rapid tagging functional group. This group reacts efficiently with N-glycans, allowing for quick and effective labeling .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated systems. The process involves the reduction of glycoproteins using dithiothreitol, followed by the release of N-glycans with PNGase F. The released N-glycans are then labeled with this compound using automated liquid handling platforms, ensuring high throughput and reproducibility .
Chemical Reactions Analysis
Types of Reactions
RapiFluor-MS primarily undergoes substitution reactions where the N-hydroxysuccinimide carbamate group reacts with the amino groups of N-glycans. This reaction is highly efficient and occurs rapidly, making it suitable for high-throughput applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include dithiothreitol for the reduction of disulfide bonds in glycoproteins and PNGase F for the release of N-glycans. The labeling reaction is typically carried out in aqueous conditions at room temperature .
Major Products Formed
The major products formed from the reactions involving this compound are labeled N-glycans. These labeled glycans exhibit high fluorescence and mass spectrometric sensitivity, making them ideal for detailed glycan profiling .
Scientific Research Applications
RapiFluor-MS has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of RapiFluor-MS involves the efficient labeling of N-glycans through the reaction of its N-hydroxysuccinimide carbamate group with the amino groups of the glycans. The quinoline fluorophore and the highly basic tertiary amine in this compound enable both fluorescence and mass spectrometric detection. This dual detection capability allows for highly sensitive and accurate glycan profiling .
Comparison with Similar Compounds
RapiFluor-MS is often compared with other labeling reagents such as 2-aminobenzamide and procainamide. While 2-aminobenzamide and procainamide are also used for glycan analysis, this compound offers significantly higher sensitivity in both fluorescence and mass spectrometric detection. This makes it a superior choice for high-throughput glycan profiling .
Similar Compounds
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-[2-[2-(diethylamino)ethylcarbamoyl]quinolin-6-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-3-25(4-2)12-11-22-20(29)17-7-5-14-13-15(6-8-16(14)24-17)23-21(30)31-26-18(27)9-10-19(26)28/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,29)(H,23,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBDAEIIXBEFSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC2=C(C=C1)C=C(C=C2)NC(=O)ON3C(=O)CCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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